Meiqx

Description

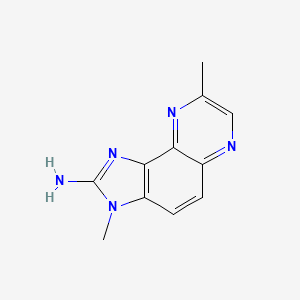

Structure

3D Structure

Properties

IUPAC Name |

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCCCQNKIYNAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020801 | |

| Record name | MeIQx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Toronto Research Chemicals MSDS], Solid | |

| Record name | MeIQx | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000002 [mmHg] | |

| Record name | MeIQx | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77500-04-0 | |

| Record name | MeIQx | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77500-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-IQX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MeIQx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MeIQx | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEIQX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 300 °C | |

| Record name | 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of MeIQx in Cooked Foods: From Genesis to Genotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a prominent member of the heterocyclic aromatic amine (HAA) family, a class of potent mutagens and carcinogens formed during the high-temperature cooking of protein-rich foods such as meat and fish. Its widespread presence in the Western diet and classification as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) underscore the importance of understanding its formation, metabolic fate, and mechanism of toxicity. This technical guide provides a comprehensive overview of MeIQx, with a focus on its formation in cooked foods, analytical methodologies for its quantification, its metabolic activation to genotoxic species, and the subsequent cellular signaling pathways triggered by the resulting DNA damage.

Chemical and Physical Properties

MeIQx is a planar, multi-ringed aromatic amine with the chemical formula C₁₁H₁₁N₅. Its structure consists of an imidazole ring fused to a quinoxaline moiety with methyl groups at positions 3 and 8 and an amino group at position 2.

| Property | Value |

| Chemical Formula | C₁₁H₁₁N₅ |

| Molar Mass | 213.24 g/mol |

| Appearance | Pale orange to brown crystalline solid |

| Solubility | Soluble in dimethyl sulfoxide and methanol |

| CAS Number | 77500-04-0 |

Formation of MeIQx in Cooked Foods

The formation of MeIQx is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. The key precursors for MeIQx formation are creatinine (found in muscle tissue), specific amino acids (such as glycine, alanine, and serine), and sugars. The reaction proceeds through a series of steps involving the formation of pyridines and pyrazines, which then combine with an aldehyde and creatinine to form the imidazoquinoxaline structure.

The concentration of MeIQx in cooked foods is influenced by several factors:

-

Cooking Temperature: Higher temperatures, particularly above 150°C, significantly increase the formation of MeIQx.

-

Cooking Time: Longer cooking durations at high temperatures lead to higher concentrations of MeIQx.

-

Cooking Method: Frying, grilling, and barbecuing tend to produce higher levels of MeIQx compared to boiling or baking.

-

Meat Type and Cut: The creatine and amino acid content of the meat can influence the amount of MeIQx formed.

Quantitative Data on MeIQx Formation

The following table summarizes the levels of MeIQx found in various cooked meat products from different studies. It is important to note that these values can vary significantly based on the specific cooking conditions.

| Food Item | Cooking Method | MeIQx Concentration (ng/g) | Reference |

| Fried Ground Beef | Pan-frying | 1 | |

| Bacteriological-grade Beef Extract | - | 58.7 | |

| Food-grade Beef Extract | - | 3.1 |

Experimental Protocols

Extraction and Quantification of MeIQx from Food Samples

Principle: This method involves the extraction of MeIQx from a food matrix using solid-phase extraction (SPE) followed by quantification using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Homogenization: A known weight of the cooked food sample is homogenized in a suitable solvent, such as methanol or an acidic aqueous solution.

-

Solid-Phase Extraction (SPE):

-

The homogenate is centrifuged, and the supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge).

-

The cartridge is washed with a series of solvents to remove interfering compounds.

-

MeIQx is eluted from the cartridge using a solvent mixture, typically containing an organic solvent with a small amount of ammonia or other base.

-

-

HPLC-MS/MS Analysis:

-

The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

An aliquot is injected into an HPLC system coupled to a tandem mass spectrometer.

-

Separation is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase of acetonitrile and water, both containing a small amount of a modifier like formic acid.

-

Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-product ion transitions for MeIQx and a stable isotope-labeled internal standard.

-

Caption: Workflow for MeIQx extraction and quantification.

32P-Postlabeling Assay for MeIQx-DNA Adducts

Principle: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA to normal and adducted nucleotides, followed by the radiolabeling of the adducted nucleotides with 32P and their separation by chromatography.

Methodology:

-

DNA Isolation: Genomic DNA is isolated from tissues or cells exposed to MeIQx.

-

DNA Digestion: The DNA is enzymatically hydrolyzed to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): To increase sensitivity, adducted nucleotides can be enriched by methods such as nuclease P1 treatment, which dephosphorylates normal nucleotides, or by butanol extraction.

-

32P-Labeling: The 5'-hydroxyl group of the adducted nucleotides is phosphorylated using [γ-32P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: The 32P-labeled adducts are separated from excess [γ-32P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: The TLC plates are analyzed by autoradiography or phosphorimaging to detect the radioactive adduct spots. The amount of radioactivity in each spot is quantified and used to calculate the level of DNA adducts relative to the total amount of DNA.

Ames Test for Mutagenicity

Principle: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Methodology:

-

Bacterial Strains: Salmonella typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are commonly used.

-

Metabolic Activation (S9 Mix): Since many chemicals, including MeIQx, require metabolic activation to become mutagenic, the assay is typically performed in the presence and absence of a rat liver homogenate fraction (S9 mix), which contains cytochrome P450 enzymes.

-

Plate Incorporation Assay:

-

A mixture of the bacterial culture, the test compound (MeIQx) at various concentrations, and the S9 mix (if used) is added to molten top agar.

-

The mixture is poured onto minimal glucose agar plates (lacking histidine).

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Scoring: The number of revertant colonies on each plate is counted. A dose-dependent increase in the number of revertant colonies significantly above the spontaneous background level indicates a positive mutagenic response.

Metabolic Activation and Genotoxicity of MeIQx

MeIQx itself is not genotoxic. It requires metabolic activation to exert its mutagenic and carcinogenic effects. This bioactivation process primarily occurs in the liver and involves a two-step enzymatic pathway.

-

N-hydroxylation: The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx, catalyzed predominantly by the cytochrome P450 enzyme CYP1A2. This reaction forms the proximate mutagen, N-hydroxy-MeIQx.

-

O-esterification: The N-hydroxy-MeIQx is then further activated by O-esterification, a reaction catalyzed by N-acetyltransferases (NATs), particularly NAT2, or sulfotransferases (SULTs). This step generates a highly reactive nitrenium ion.

The electrophilic nitrenium ion can then covalently bind to DNA, primarily at the C8 position of guanine bases, forming MeIQx-DNA adducts. These adducts can lead to mutations, chromosomal alterations, and ultimately, the initiation of cancer.

Metabolic Activation Pathway of MeIQx

Caption: Metabolic activation of MeIQx to a DNA-reactive species.

Cellular Signaling Pathways Affected by MeIQx

The formation of MeIQx-DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive to be repaired, these pathways can lead to cell cycle arrest or apoptosis (programmed cell death).

DNA Damage Response (DDR) Pathway

The presence of bulky MeIQx-DNA adducts can stall DNA replication and transcription, which activates the DNA Damage Response (DDR) pathway.

-

Damage Sensing: The stalled replication forks and DNA adducts are recognized by sensor proteins, primarily the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases.

-

Signal Transduction: ATM and ATR phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2.

-

Effector Activation: Activated checkpoint kinases phosphorylate key effector proteins, such as the tumor suppressor p53.

-

Cellular Outcomes:

-

Cell Cycle Arrest: Activated p53 induces the expression of p21, an inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest at the G1/S or G2/M checkpoints. This provides time for the cell to repair the DNA damage.

-

DNA Repair: The DDR pathway also activates various DNA repair mechanisms, such as nucleotide excision repair (NER), to remove the MeIQx-DNA adducts.

-

Apoptosis: If the DNA damage is irreparable, sustained activation of p53 can induce apoptosis.

-

MeIQx-Induced DNA Damage Response and Apoptosis

The Carcinogenic Mechanism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), MeIQx has been demonstrated to be a multi-organ carcinogen in various animal models.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying MeIQx carcinogenicity, with a focus on its metabolic activation, DNA adduct formation, and subsequent genotoxic effects. Detailed experimental protocols and quantitative data from key studies are presented to serve as a resource for researchers in toxicology, oncology, and drug development.

Metabolic Activation of MeIQx

The carcinogenicity of MeIQx is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to DNA. This process is a multi-step enzymatic cascade primarily occurring in the liver, but also in extrahepatic tissues.[2][3]

The initial and rate-limiting step is the N-hydroxylation of the exocyclic amino group of MeIQx, predominantly catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2 in the liver.[4][5][6] While CYP1A2 is the primary enzyme for this reaction, extrahepatic CYP1A1 has also been shown to contribute to MeIQx activation.[2][7] The resulting metabolite is N-hydroxy-MeIQx.

Subsequently, N-hydroxy-MeIQx undergoes further activation through O-esterification by phase II enzymes. N-acetyltransferases (NATs), particularly the polymorphic N-acetyltransferase 2 (NAT2), catalyze the O-acetylation of N-hydroxy-MeIQx to form a highly reactive N-acetoxy-MeIQx ester.[2][5] This ester is unstable and spontaneously decomposes to a highly electrophilic nitrenium ion, which is the ultimate carcinogen that reacts with DNA.[2] Individuals with a "rapid acetylator" NAT2 phenotype may be at a higher risk for MeIQx-induced cancers due to more efficient activation.[2] Sulfotransferases (SULTs) can also contribute to the O-esterification of N-hydroxy-MeIQx.[5]

Concurrently, detoxification pathways compete with bioactivation. These include direct glucuronidation or sulfation of MeIQx, as well as ring oxidation at the C-5 position.[1][8] Glucuronidation of N-hydroxy-MeIQx can also serve as a detoxification pathway, leading to its excretion.[5][9]

DNA Adduct Formation and Mutagenesis

The ultimate carcinogenic electrophile of MeIQx, the nitrenium ion, readily reacts with nucleophilic sites on DNA bases, forming covalent DNA adducts. The primary and most abundant adduct formed by MeIQx is at the C8 position of guanine, resulting in N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx).[2][10][11] A minor adduct at the N2 position of guanine has also been reported.[11]

The formation of these bulky dG-C8-MeIQx adducts distorts the DNA helix, leading to errors during DNA replication and transcription.[10] If not repaired by the nucleotide excision repair (NER) pathway, these adducts can lead to mutations. The characteristic mutational signature of MeIQx is a G:C to T:A transversion.[12] These mutations can occur in critical genes, such as proto-oncogenes (e.g., ras) and tumor suppressor genes (e.g., p53), initiating the process of carcinogenesis.[1][3] Studies in transgenic mice have shown a strong correlation between MeIQx-induced DNA adduct levels, mutant frequencies, and tumor development.[2][13]

Carcinogenicity in Animal Models

MeIQx has been shown to be a potent carcinogen in various animal models, with the target organs varying by species and sex.[1]

Data Presentation

Table 1: Carcinogenicity of MeIQx in Rodent Models

| Species | Strain | Sex | Route of Administration | Dose | Duration | Target Organs and Tumor Incidence | Reference |

| Mouse | CDF1 | Male | Diet | 0.06% (600 ppm) | 84 weeks | Hepatocellular carcinomas (43%), Lymphomas and leukemias (significant increase) | [14] |

| Mouse | CDF1 | Female | Diet | 0.06% (600 ppm) | 84 weeks | Hepatocellular carcinomas (91%), Lung tumors (significant increase) | [14] |

| Rat | F344 | Male | Diet | 100 ppm | 56 weeks | Liver adenomas, Skin papillomas | [15] |

| Rat | F344 | Male | Diet | 200 ppm | 56 weeks | Hepatocellular carcinomas (45%), Zymbal gland squamous cell carcinomas (10%) | [15] |

| Rat | F344 | Male | Diet | 400 ppm | 56 weeks | Hepatocellular carcinomas (94%), Zymbal gland squamous cell carcinomas (56%) | [15] |

| Rat | F344 | Male & Female | Diet | - | - | Zymbal gland squamous cell carcinomas | [1] |

| Rat | F344 | Female | Diet | - | - | Clitoral gland squamous cell carcinomas | [1] |

Table 2: Genotoxicity of MeIQx in gpt delta Transgenic Mice

| MeIQx Dose (ppm in diet) | Treatment Duration | gpt Mutant Frequency (Fold increase over control) | Predominant Mutation Type | Fold Increase in G:C to T:A Transversions | Reference |

| 3 | 12 weeks | 1.2 | G:C to T:A | 1.7 | [12] |

| 30 | 12 weeks | 2.3 | G:C to T:A | 4.4 | [12] |

| 300 | 12 weeks | 8.6 | G:C to T:A | 58.2 | [12] |

| 300 | 78 weeks | ~20 | - | - | [12] |

Experimental Protocols

In Vivo Carcinogenicity Bioassay in Rats

This protocol is based on the study by Kushida et al. (1994).[15]

-

Animal Model: Male F344 rats, 3 weeks of age.

-

Acclimatization: Animals are acclimatized for 1 week before the start of the experiment.

-

Diet Preparation: MeIQx is mixed into a basal diet at concentrations of 100, 200, and 400 ppm. A control group receives the basal diet without MeIQx.

-

Administration: The diets are provided ad libitum to the respective groups of rats for 56 weeks.

-

Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Termination: At the end of the 56-week period, all surviving animals are euthanized.

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. The liver, Zymbal glands, skin, and other major organs are collected, weighed, and fixed in 10% neutral buffered formalin. Tissues are processed for histopathological examination by embedding in paraffin, sectioning, and staining with hematoxylin and eosin.

-

Data Analysis: Tumor incidence in each treatment group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).

In Vivo Mutagenicity Assay in Transgenic Mice

This protocol is a generalized representation based on studies using gpt delta and lacI transgenic mice.[12][16]

-

Animal Model: gpt delta or lacI (Big Blue®) transgenic mice.

-

Treatment: MeIQx is administered in the diet at various concentrations (e.g., 3, 30, 300 ppm) for a specified duration (e.g., 12 weeks).[12][16] Alternatively, a single high dose can be administered by oral gavage.[16]

-

Tissue Collection: After the treatment period, animals are euthanized, and target organs (e.g., liver, colon) are collected and immediately frozen.

-

DNA Extraction: High molecular weight genomic DNA is extracted from the tissues.

-

In Vitro Packaging and Rescue of Transgenes: The genomic DNA is incubated with lambda phage packaging extracts to rescue the transgenes into phage particles.

-

Plating and Mutant Selection: The resulting phage particles are used to infect E. coli. For the gpt assay, the bacteria are plated on medium containing 6-thioguanine to select for gpt mutants. For the lacI assay, mutants are identified by their ability to form plaques on a lawn of E. coli in the presence of a chromogenic substrate (X-gal).

-

Mutant Frequency Calculation: The mutant frequency is calculated as the ratio of the number of mutant plaques to the total number of plaques.

-

Mutation Spectrum Analysis (Optional): DNA from mutant plaques can be isolated, and the transgene can be sequenced to determine the specific type and location of mutations.

Cellular Signaling and Other Effects

While the primary mechanism of MeIQx carcinogenicity is its genotoxicity, other cellular effects may also contribute. MeIQx has been shown to induce oxidative stress and inflammation, which are known to play roles in carcinogenesis.[3] Furthermore, the specific mutations induced by MeIQx can activate signaling pathways that promote cell proliferation and survival. For instance, mutations in the ras gene can lead to constitutive activation of the MAPK signaling pathway, driving uncontrolled cell growth.[1]

Conclusion

The carcinogenicity of MeIQx is a complex, multi-step process initiated by metabolic activation to a reactive electrophile that forms DNA adducts. These adducts, primarily dG-C8-MeIQx, lead to a characteristic mutational signature that can activate oncogenes and inactivate tumor suppressor genes, ultimately resulting in tumor development. The susceptibility to MeIQx-induced cancer is influenced by inter-individual variations in metabolic enzyme activities, particularly CYP1A2 and NAT2. A thorough understanding of these mechanisms is crucial for assessing the human health risks associated with dietary exposure to MeIQx and for developing potential strategies for chemoprevention and therapeutic intervention. This guide provides a foundational resource for professionals engaged in research and development in these areas.

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. myfoodresearch.com [myfoodresearch.com]

- 4. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. N-hydroxy-MeIQx is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450-mediated metabolism and DNA binding of 2-amino-1,7-dimethylimidazo[4,5-g]quinoxaline and its carcinogenic isomer 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of dose and cytochrome P450 induction on the metabolism and disposition of the food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline (MeIQx) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dose-response study of MeIQx carcinogenicity in F344 male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Biological Activity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed during the high-temperature cooking of meat and fish. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), MeIQx has been the subject of extensive research to elucidate its biological activities, particularly its carcinogenic and mutagenic properties. This technical guide provides a comprehensive overview of the current understanding of MeIQx's biological effects, including its metabolic activation, genotoxicity, carcinogenicity, and its influence on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in toxicology, oncology, and drug development.

Introduction

Heterocyclic aromatic amines (HAAs) are a class of chemical compounds that are formed in protein-rich foods during cooking at high temperatures. 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is one of the most abundant and potent mutagenic HAAs found in the human diet.[1] Its presence in commonly consumed foods has raised concerns about its potential contribution to human cancer risk. Understanding the mechanisms underlying the biological activity of MeIQx is crucial for risk assessment and the development of potential cancer prevention strategies. This guide summarizes the key findings related to MeIQx's genotoxicity, carcinogenicity, and its interaction with cellular machinery.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 77500-04-0 | [2] |

| Molecular Formula | C₁₁H₁₁N₅ | [3] |

| Molecular Weight | 213.24 g/mol | [3] |

| Appearance | Pale orange to brown crystalline solid | [3] |

| Solubility | Soluble in dimethyl sulfoxide and methanol | [3] |

Metabolism and Bioactivation

MeIQx is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway for bioactivation involves a two-step process mediated by Phase I and Phase II enzymes.

First, MeIQx undergoes N-hydroxylation, primarily catalyzed by cytochrome P450 1A2 (CYP1A2), to form the reactive intermediate N-hydroxy-MeIQx.[1][4] This intermediate can then be further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive esters. These esters can covalently bind to DNA, forming DNA adducts, which are critical lesions that can lead to mutations and initiate carcinogenesis.[1]

Conversely, MeIQx can also undergo detoxification through various metabolic pathways, including glucuronidation and sulfation of the parent compound or its hydroxylated metabolites, leading to their excretion.[5]

Genotoxicity

The primary mechanism of MeIQx-induced genotoxicity is the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. The mutagenic potential of MeIQx has been extensively demonstrated in various in vitro and in vivo systems, most notably in the Ames test using Salmonella typhimurium strains.

Quantitative Data: Genotoxicity

| Assay | System | Result | Reference |

| Ames Test | S. typhimurium TA98 | Potent mutagen | [5] |

| Chromosomal Aberrations | Mammalian cell lines | Induced | [5] |

| Sister Chromatid Exchange | Human lymphocytes in vitro | Induced | [5] |

Carcinogenicity

The carcinogenic activity of MeIQx has been established in several animal models. Oral administration of MeIQx in the diet has been shown to induce tumors in multiple organs in both mice and rats.

Quantitative Data: Carcinogenicity in Rodents

Table 1: Tumor Incidence in F344 Male Rats Fed MeIQx for 56 Weeks [6]

| Dietary Concentration (ppm) | Hepatocellular Carcinoma Incidence (%) | Zymbal Gland Squamous Cell Carcinoma Incidence (%) |

| 100 | 0 | 0 |

| 200 | 45 | 10 |

| 400 | 94 | 56 |

Table 2: Tumor Incidence in CDF1 Mice Fed 0.06% MeIQx for 84 Weeks [5]

| Sex | Liver Tumor Incidence (%) | Lung Tumor Incidence (%) | Lymphomas and Leukemias Incidence (%) |

| Male | 43 | Not significantly increased | Significantly increased |

| Female | 91 | Significantly increased | Significantly increased |

Cellular Signaling Pathways

The genotoxic stress induced by MeIQx-DNA adducts can trigger various cellular signaling pathways, including those involved in cell cycle regulation, apoptosis, and DNA damage response.

Cell Cycle Regulation

As a DNA-damaging agent, MeIQx has the potential to activate cell cycle checkpoints, leading to cell cycle arrest. This provides the cell with time to repair the DNA damage before entering mitosis. While specific studies detailing the effects of MeIQx on cell cycle-related proteins are limited, it is hypothesized that the p53 tumor suppressor protein plays a role in this process. One study in heterozygous p53-deficient mice, however, did not find increased susceptibility to MeIQx carcinogenicity, suggesting a complex role for p53 in the response to this compound.[7]

Apoptosis

Persistent or irreparable DNA damage can trigger programmed cell death, or apoptosis, as a mechanism to eliminate potentially cancerous cells. The involvement of MeIQx in inducing apoptosis is an area of ongoing research. It is plausible that MeIQx-induced DNA damage activates the intrinsic apoptotic pathway, which involves the Bcl-2 family of proteins and the release of cytochrome c from the mitochondria, leading to the activation of caspases.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. Chronic exposure to carcinogens can lead to the dysregulation of this pathway. While direct evidence of MeIQx's impact on the MAPK pathway is not extensively documented, it is a plausible area of investigation given the cellular stress induced by this compound.

Experimental Protocols

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-). The test measures the ability of a chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

Protocol Outline:

-

Preparation of Tester Strains: Culture the appropriate S. typhimurium tester strain (e.g., TA98 for frameshift mutagens) overnight in nutrient broth.

-

Metabolic Activation: Prepare an S9 fraction from the livers of Aroclor 1254-induced rats to provide metabolic enzymes necessary for the activation of pro-mutagens like MeIQx.

-

Plate Incorporation Assay:

-

To a tube containing molten top agar, add the bacterial culture, the test compound (MeIQx dissolved in a suitable solvent like DMSO), and the S9 mix (if required).

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Measurement of MeIQx-DNA Adducts by LC-MS/MS

Principle: This method allows for the sensitive and specific quantification of MeIQx-DNA adducts in biological samples.

Protocol Outline:

-

DNA Isolation: Isolate genomic DNA from tissues or cells exposed to MeIQx using standard phenol-chloroform extraction or commercial kits.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Purify the nucleoside digest using solid-phase extraction (SPE) to remove interfering substances.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect and quantify the MeIQx-deoxyguanosine adducts using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.

-

-

Quantification: Use a stable isotope-labeled internal standard of the MeIQx-DNA adduct to accurately quantify the adduct levels in the sample.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol Outline:

-

Cell Lysis: Lyse cells treated with MeIQx in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the apoptosis-related protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Principle: This technique measures the DNA content of individual cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol Outline:

-

Cell Preparation: Harvest cells treated with MeIQx and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. The staining solution should also contain RNase to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content.

-

Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagen and carcinogen that poses a potential health risk to humans through dietary exposure. Its biological activity is primarily driven by its metabolic activation to reactive intermediates that form DNA adducts, leading to genotoxicity and carcinogenicity. While the carcinogenic effects of MeIQx are well-documented in animal models, further research is needed to fully elucidate the specific signaling pathways that are dysregulated by this compound and to translate these findings to human health risk assessment. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the complex biological activities of MeIQx.

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) - OEHHA [oehha.ca.gov]

- 3. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)-induced hepatocarcinogenesis is not enhanced by CYP1A inducers, alpha- and beta-naphthoflavone: relationship to intralobular distribution of CYP1A expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenicity in mice of a mutagenic compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from cooked foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Heterozygous p53-deficient mice are not susceptible to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

MeIQx and Cancer Risk: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current scientific literature on the carcinogenic potential of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic aromatic amine formed during the cooking of meat. We will explore its mechanisms of action, summarize epidemiological and experimental evidence linking it to various cancers, detail key experimental protocols, and visualize implicated signaling pathways.

Introduction to MeIQx and its Carcinogenic Potential

MeIQx is a prominent member of the heterocyclic aromatic amine (HAA) family, compounds that are formed when muscle meats are cooked at high temperatures. Its widespread presence in the Western diet has raised significant public health concerns due to its potent mutagenic and carcinogenic properties demonstrated in numerous experimental studies. Upon ingestion, MeIQx undergoes metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to genetic mutations and chromosomal alterations, initiating the process of carcinogenesis.

Quantitative Data on MeIQx and Cancer Risk

The association between MeIQx intake and cancer risk has been investigated in various epidemiological and experimental studies. The following tables summarize the key quantitative findings.

Table 1: Epidemiological Studies on MeIQx Intake and Cancer Risk

| Cancer Type | Study Population | Exposure Assessment | Key Findings (Odds Ratio/Relative Risk) | Reference |

| Colorectal Adenoma | 3,455 cases, 3,550 controls | Food Frequency Questionnaire | OR = 1.5 for highest vs. lowest quintile of MeIQx intake | |

| Colorectal Cancer | 1,033 cases, 1,033 controls | Food Frequency Questionnaire | OR = 2.01 for highest vs. lowest quartile of MeIQx intake in women | |

| Prostate Cancer | 1,467 cases, 4,687 controls | Food Frequency Questionnaire | RR = 1.3 for highest vs. lowest quintile of MeIQx intake | |

| Breast Cancer | 1,508 cases, 1,556 controls | Food Frequency Questionnaire | OR = 1.9 for highest vs. lowest quartile of MeIQx intake | |

| Kidney Cancer | 495 cases, 516 controls | Food Frequency Questionnaire | OR = 2.1 for highest vs. lowest tertile of MeIQx intake |

Table 2: Carcinogenicity of MeIQx in Animal Models

| Animal Model | Route of Administration | Dose | Tumor Incidence | Reference |

| Male F344 Rats | Oral | 400 ppm in diet | 85% liver tumors, 45% Zymbal's gland tumors | |

| Female F344 Rats | Oral | 400 ppm in diet | 95% liver tumors, 30% clitoral gland tumors | |

| Male CDF1 Mice | Oral | 600 ppm in diet | 88% liver tumors, 20% lung tumors | |

| Cynomolgus Monkeys | Oral | 10 and 20 mg/kg body weight | Hepatocellular carcinoma |

Key Experimental Protocols

Understanding the methodologies used to study MeIQx is crucial for interpreting the data. Below are detailed protocols for key experimental approaches.

3.1. In Vivo Carcinogenicity Bioassay in Rats

-

Animal Model: Male and female Fischer 344 (F344) rats, 5 weeks of age.

-

Acclimatization: Animals are acclimatized for one week prior to the start of the experiment.

-

Diet: AIN-76A diet supplemented with MeIQx at concentrations of 0, 100, or 400 ppm.

-

Administration: MeIQx is administered orally via the diet for 96 weeks.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.

-

Termination: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed, and all organs are examined macroscopically.

-

Histopathology: Organs and any observed lesions are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.

-

Data Analysis: Tumor incidence between the control and MeIQx-treated groups is compared using statistical methods such as the Fisher's exact test.

3.2. DNA Adduct Formation Analysis by 32P-Postlabeling

-

Sample Preparation: DNA is isolated from the liver or other target tissues of animals treated with MeIQx.

-

DNA Digestion: DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: MeIQx-DNA adducts are enriched using nuclease P1 digestion, which removes normal nucleotides.

-

32P-Labeling: The remaining adducts are radiolabeled at the 5'-hydroxyl group with [γ-32P]ATP by T4 polynucleotide kinase.

-

Chromatography: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are autoradiographed, and the radioactive spots corresponding to MeIQx-DNA adducts are excised and quantified by scintillation counting.

-

Data Analysis: Adduct levels are expressed as relative adduct labeling (RAL), which represents the number of adducts per 10^7-10^9 normal nucleotides.

Signaling Pathways and Mechanisms of Action

MeIQx exerts its carcinogenic effects through a multi-step process involving metabolic activation, DNA adduct formation, and the subsequent disruption of key cellular signaling pathways.

4.1. Metabolic Activation of MeIQx

The metabolic activation of MeIQx is a critical initial step in its carcinogenic pathway.

Caption: Metabolic activation pathway of MeIQx leading to DNA adduct formation.

4.2. MeIQx and Colorectal Cancer Signaling

In colorectal cancer, MeIQx-induced mutations often target genes involved in the Wnt/β-catenin signaling pathway, such as the Apc gene.

Caption: MeIQx-induced signaling cascade in colorectal carcinogenesis.

Conclusion and Future Directions

The evidence strongly indicates that MeIQx is a potent mutagen and carcinogen, with both epidemiological and experimental studies supporting its role in the development of various cancers. The mechanisms of MeIQx-induced carcinogenesis are complex, involving metabolic activation, DNA adduct formation, and the deregulation of critical cellular signaling pathways.

For drug development professionals, understanding these pathways is crucial for identifying potential targets for chemoprevention and therapy. Future research should focus on:

-

Developing more precise biomarkers of MeIQx exposure and cancer risk.

-

Identifying genetic polymorphisms that modulate susceptibility to MeIQx-induced carcinogenesis.

-

Discovering and developing novel inhibitors of MeIQx metabolic activation or enhancers of its detoxification.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals working to mitigate the cancer risks associated with MeIQx and other dietary carcinogens.

MeIQx: A Comprehensive Technical Guide to Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is a heterocyclic aromatic amine (HAA) formed during the cooking of meat and fish at high temperatures. It is a potent mutagen and is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. Due to its genotoxic nature, stringent safety and handling precautions are imperative when working with MeIQx in a laboratory setting. This guide provides an in-depth overview of the essential safety protocols, experimental procedures, and toxicological data for MeIQx to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Toxicological and Safety Data

A thorough understanding of the toxicological and safety profile of MeIQx is fundamental to its safe handling. The following tables summarize key quantitative data.

| Identifier | Value |

| CAS Number | 77500-04-0[2][3] |

| Molecular Formula | C11H11N5[2] |

| Molecular Weight | 213.2 g/mol [2] |

| Appearance | Solid[2] |

| Solubility | Slightly soluble in methanol and DMSO[2] |

| Storage | -20°C as a solid[2] |

| Hazard Classification (GHS) | Precautionary Statements |

| Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product. |

| Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P330: Rinse mouth. | |

| P391: Collect spillage. | |

| P501: Dispose of contents/ container to an approved waste disposal plant. |

Data sourced from available Material Safety Data Sheets.

Metabolic Activation and Signaling Pathway

MeIQx is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathway involves N-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, followed by O-acetylation by N-acetyltransferase 2 (NAT2). The resulting reactive intermediate can form DNA adducts, leading to mutations and potentially initiating carcinogenesis.

Caption: Metabolic activation and detoxification pathways of MeIQx.

Experimental Protocols

Adherence to strict protocols is crucial when handling MeIQx. The following are detailed methodologies for key laboratory procedures.

General Handling Precautions

A designated area, such as a chemical fume hood, should be exclusively used for all work with MeIQx. Access to this area should be restricted.

Caption: General workflow for safely handling MeIQx in a laboratory setting.

Preparation of Stock Solutions

Due to its limited solubility, careful selection of solvents is necessary.

Materials:

-

MeIQx powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Methanol, anhydrous

-

Sterile, amber vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Positive displacement pipettes

Procedure:

-

Tare a sterile, amber vial on an analytical balance inside a chemical fume hood.

-

Carefully add the desired amount of MeIQx powder to the vial and record the weight.

-

Using a positive displacement pipette, add the appropriate volume of DMSO or methanol to achieve the desired stock concentration. MeIQx is slightly soluble in these solvents[2]. For in vivo studies, co-solvents such as PEG300 and Tween-80 may be required to improve solubility[1].

-

Securely cap the vial and vortex gently until the MeIQx is completely dissolved.

-

Store the stock solution at -20°C, protected from light. Stock solutions in DMSO are typically stable for extended periods when stored properly.

Decontamination Procedures

All surfaces and equipment potentially contaminated with MeIQx must be decontaminated.

Materials:

-

5% sodium hypochlorite solution (freshly prepared)

-

70% ethanol

-

Absorbent pads

-

Designated waste bags for carcinogenic materials

Procedure:

-

Wipe down all work surfaces within the chemical fume hood with absorbent pads soaked in 5% sodium hypochlorite solution. Allow a contact time of at least 15 minutes.

-

Follow with a wipe-down using 70% ethanol to remove the bleach residue.

-

All disposable materials, including gloves, lab coats, and absorbent pads, should be placed in a designated, sealed waste bag for carcinogenic materials.

-

Non-disposable equipment should be thoroughly rinsed with a suitable solvent (e.g., methanol) in the fume hood, with the rinsate collected as hazardous waste.

Waste Disposal

All MeIQx waste, including unused stock solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous chemical waste.

Procedure:

-

Collect all solid waste in a clearly labeled, puncture-resistant container designated for carcinogenic waste.

-

Collect all liquid waste in a sealed, labeled, and compatible container.

-

Follow your institution's specific guidelines for the disposal of carcinogenic waste. Do not dispose of MeIQx down the drain or in the regular trash.

Logical Relationships in Safety Precautions

The safety precautions for handling MeIQx are interconnected, forming a comprehensive safety net.

Caption: Interrelationship of safety precautions for handling MeIQx.

Conclusion

MeIQx is a valuable tool in cancer research, but its inherent hazards demand the utmost respect and caution. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Strict adherence to these guidelines, in conjunction with institution-specific safety procedures, is paramount for all personnel working with this potent mutagen and potential carcinogen.

References

An In-depth Technical Guide to the Solubility and Stability of MeIQx in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a heterocyclic amine of significant interest in toxicology and drug development. This document summarizes key data, outlines experimental protocols, and visualizes the critical metabolic pathway of MeIQx.

Solubility of MeIQx

Data Presentation: Solubility of MeIQx

| Solvent/System | Solubility | Reference/Source |

| Methanol | Soluble / Slightly Soluble | [1][2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [1][2][3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |

| Water | Sparingly soluble (in cold, dilute aqueous solutions) | [1] |

Note: "Slightly soluble" is a qualitative term and the exact concentration can vary. The provided data in mixed solvent systems indicates that solubility can be significantly enhanced for in vivo studies.

Stability of MeIQx

The stability of MeIQx under various conditions is crucial for accurate experimental results and for understanding its persistence and degradation pathways.

Data Presentation: Stability of MeIQx

| Condition | Stability Profile | Reference/Source |

| Storage (Solid) | Stable for ≥ 4 years at -20°C. | [2] |

| pH | Stable under moderately acidic and alkaline conditions. | [1] |

| Aqueous Solution | Stable in cold, dilute aqueous solutions when protected from light. | [1] |

| Light Exposure | Protection from light is recommended for solutions to prevent potential photodegradation. | [1] |

| Reactivity | Rapidly degraded by dilute hypochlorite. Not deaminated by weakly acidic nitrite solutions. | [1] |

| Storage in DMSO (General) | Studies on a large set of compounds stored in DMSO at room temperature showed that 8% were lost after 3 months, 17% after 6 months, and 48% after 1 year.[5] However, another study on a diverse set of compounds in DMSO at 40°C showed most were stable for 15 weeks, with water content being a more significant factor for degradation than oxygen.[6] | |

| Storage in Methanol (General) | Methanol can lead to the formation of formaldehyde in the presence of liver microsomes, which can react with certain compounds, potentially leading to an overestimation of metabolic instability.[7] |

Experimental Protocols

Detailed, standardized protocols for determining the solubility and stability of MeIQx are not explicitly published. However, established methodologies for chemical compounds can be adapted.

Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines a general method for determining the solubility of a chemical substance in various solvents, which can be adapted for MeIQx.

Objective: To determine the saturation concentration of MeIQx in a specific solvent at a given temperature.

Materials:

-

MeIQx (of known purity)

-

Solvents of interest (e.g., methanol, DMSO, water, ethanol, acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of MeIQx to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of MeIQx of known concentrations in the same solvent.

-

Analyze the standard solutions and the filtered sample solution by HPLC. A reverse-phase C18 column is often suitable for heterocyclic amines. The mobile phase composition should be optimized to achieve good peak shape and separation.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of MeIQx in the sample solution by interpolating its peak area on the calibration curve.

-

-

Data Reporting: Report the solubility as mg/mL or mol/L at the specified temperature.

Experimental Workflow: Solubility Determination

Caption: Workflow for determining the solubility of MeIQx.

Protocol for Stability Assessment (Adapted from ICH Q1A Guideline)

This protocol provides a framework for a stability-indicating assay to assess the stability of MeIQx in different solvents.

Objective: To evaluate the stability of MeIQx in a specific solvent under defined storage conditions (e.g., temperature, light).

Materials:

-

MeIQx stock solution of known concentration in the solvent of interest.

-

Storage chambers/incubators at controlled temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

Light source for photostability testing (optional).

-

LC-MS system for separation and identification of degradation products.

Procedure:

-

Sample Preparation: Prepare multiple aliquots of the MeIQx solution in tightly sealed, light-protected vials.

-

Storage: Store the vials under the desired conditions. For example:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Refrigerated: 4 °C ± 2 °C

-

-

Time Points: Withdraw aliquots for analysis at predetermined time points (e.g., 0, 1, 2, 4 weeks, and then monthly).

-

Analysis:

-

Analyze the samples using a stability-indicating LC-MS method. The method should be capable of separating MeIQx from its potential degradation products.

-

Quantify the remaining concentration of MeIQx at each time point against a freshly prepared standard.

-

Monitor for the appearance of new peaks, which may correspond to degradation products. Mass spectrometry can be used to identify these products.

-

-

Data Analysis:

-

Plot the concentration of MeIQx as a function of time for each storage condition.

-

Determine the degradation rate and the shelf-life (e.g., the time it takes for the concentration to decrease by 10%).

-

Experimental Workflow: Stability Assessment

Caption: Workflow for assessing the stability of MeIQx.

Metabolic Pathway of MeIQx

The carcinogenicity of MeIQx is attributed to its metabolic activation into reactive species that can form DNA adducts. The primary pathway involves cytochrome P450 enzymes (specifically CYP1A2) and N-acetyltransferases (NAT2).

Signaling Pathway: MeIQx Metabolic Activation

Caption: Metabolic activation pathway of MeIQx leading to genotoxicity.

This guide provides a foundational understanding of the solubility and stability of MeIQx. For specific research or drug development applications, it is highly recommended to perform in-house, quantitative measurements under the exact conditions of intended use.

References

- 1. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methanol solvent may cause increased apparent metabolic instability in in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Genotoxic Effects of MeIQx

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a prominent member of the heterocyclic aromatic amine (HAA) family of compounds.[1][2] These compounds are formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1][3] MeIQx is one of the most abundant and potent mutagens found in the Western diet and is classified as a Group 2B carcinogen, possibly carcinogenic to humans, by the International Agency for Research on Cancer (IARC).[2][4][5] Epidemiological and experimental studies have suggested a link between the consumption of well-done cooked meats and an increased risk for various cancers, including colorectal, breast, and prostate cancer.[2][4][6]

The carcinogenicity of MeIQx is fundamentally linked to its ability to induce genetic damage, a property known as genotoxicity.[5] However, MeIQx is a pro-carcinogen, meaning it is not directly reactive with DNA. It requires metabolic activation by cellular enzymes to be converted into a genotoxic species.[1][5][7] This guide provides an in-depth overview of the in vitro genotoxic effects of MeIQx, detailing its metabolic activation pathways, the specific types of genetic damage it induces, and the standard experimental protocols used for its assessment.

Metabolic Activation: The Prerequisite for Genotoxicity

The transformation of MeIQx from a relatively inert compound into a highly reactive electrophile is a multi-step process primarily involving Phase I and Phase II metabolic enzymes. This bioactivation is essential for its ability to bind to DNA and initiate the cascade of events leading to mutation and potential carcinogenesis.

The activation pathway proceeds as follows:

-

N-hydroxylation: The initial and rate-limiting step is the N-oxidation of the exocyclic amino group of MeIQx, catalyzed by cytochrome P450 (CYP) enzymes.[4] In hepatic tissues, CYP1A2 is the primary enzyme responsible for this conversion, while extrahepatic tissues may utilize CYP1A1.[4][8][9] This reaction produces the proximate carcinogen, 2-(hydroxyamino)-3,8-dimethylimidazo[4,5-f]quinoxaline (N-hydroxy-MeIQx).

-

O-Esterification: The N-hydroxy-MeIQx metabolite is then further activated through O-esterification by Phase II enzymes, such as N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs).[3][4][8] NAT2 catalyzes O-acetylation to form a highly unstable N-acetoxy-MeIQx ester, while SULTs can produce a sulfonyloxy-ester. These esters readily undergo heterolytic cleavage to form a highly electrophilic nitrenium ion, which is the ultimate carcinogen that reacts with DNA.[4]

The efficiency of this bioactivation pathway, particularly the activity of CYP1A2 and NAT2, can significantly influence an individual's susceptibility to the genotoxic effects of MeIQx.[4]

Mechanisms of Genotoxicity and Assessment Methods

The ultimate electrophilic metabolite of MeIQx inflicts damage upon the genome through several mechanisms, which can be detected and quantified using a battery of in vitro genotoxicity assays.

DNA Adduct Formation

The covalent binding of the MeIQx nitrenium ion to DNA is the critical initiating event in its genotoxic mechanism.[1]

-

Primary Adduct: The predominant DNA lesion formed is at the C8 position of guanine, resulting in the N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) adduct.[1][4][6]

-

Minor Adduct: A less frequent adduct has also been identified at the N² position of guanine.[1][6]

These bulky adducts distort the DNA helix, interfering with DNA replication and transcription, and can lead to mutations if not removed by cellular DNA repair mechanisms. The level of DNA adduct formation is directly correlated with the mutagenic potency of MeIQx.[4] Studies using Chinese Hamster Ovary (CHO) cells engineered to express human metabolic enzymes demonstrate a clear dose-dependent increase in dG-C8-MeIQx adducts, with levels being significantly higher in cells expressing both CYP1A1 and the rapid acetylator NAT2*4 allele.[4]

Table 1: MeIQx-Induced DNA Adduct Levels in Engineered CHO Cells

| Cell Line Configuration | MeIQx Conc. (µM) | dG-C8-MeIQx Adducts / 10⁸ Nucleotides (Mean ± SD) |

|---|---|---|

| UV5/CYP1A1 | 10 | 0.2 ± 0.1 |

| 30 | 0.5 ± 0.2 | |

| 100 | 1.1 ± 0.3 | |

| UV5/CYP1A1/NAT25B (Slow) | 10 | 0.8 ± 0.2 |

| 30 | 1.9 ± 0.5 | |

| 100 | 4.5 ± 1.1 | |

| UV5/CYP1A1/NAT24 (Rapid) | 10 | 3.1 ± 0.8 |

| 30 | 9.8 ± 2.5 | |

| 100 | 25.6 ± 6.4 |

Data synthesized from studies on nucleotide excision repair-deficient CHO cells.[4]

Mutagenicity: The Ames Test

The Ames test is a bacterial reverse mutation assay widely used to assess the mutagenic potential of chemical compounds.[10] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation in the histidine gene, restoring its function and allowing the bacteria to grow into visible colonies.

MeIQx is a potent mutagen in the Ames test, but its activity is strictly dependent on the presence of an external metabolic activation system, typically a rat liver homogenate fraction called S9 mix, which contains the necessary CYP enzymes.[8][11] In the absence of the S9 mix, MeIQx shows no significant mutagenic activity.[11]

Table 2: Mutagenicity of MeIQx in Salmonella typhimurium TA98 (Ames Test)

| Compound | Concentration (per plate) | Metabolic Activation (S9) | Revertant Colonies (Mean ± SD) |

|---|---|---|---|

| Vehicle Control | - | Absent | 25 ± 4 |

| - | Present | 35 ± 5 | |

| MeIQx | 0.01 µg | Present | 250 ± 15 |

| 0.03 µg | Present | 980 ± 20 | |

| 0.1 µg | Present | 2150 ± 45 | |

| MeIQx | 0.1 µg | Absent | 28 ± 6 |

Data are representative of typical results obtained in the Ames test.[11]

-

Preparation: Strains of Salmonella typhimurium (e.g., TA98, TA100) are grown overnight in nutrient broth. The test compound (MeIQx) is dissolved in a suitable solvent (e.g., DMSO).

-

Metabolic Activation: If required, the S9 fraction, supplemented with co-factors (e.g., NADP, G6P), is prepared and kept on ice.

-

Exposure: In a sterile tube, 0.1 mL of the bacterial culture is mixed with various concentrations of the MeIQx solution (or a vehicle control) and 0.5 mL of the S9 mix (or buffer if testing without activation).

-

Plating: 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) is added to the tube. The contents are briefly vortexed and immediately poured onto the surface of a minimal glucose agar plate.[12]

-

Incubation: The plates are inverted and incubated at 37°C for 48-72 hours.[12]

-

Scoring: The number of visible revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the control.[12]

References

- 1. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myfoodresearch.com [myfoodresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Meiqx | C11H11N5 | CID 62275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

Methodological & Application

Application Note: Quantitative Determination of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Food Samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a heterocyclic aromatic amine (HAA) formed in protein-rich foods, such as meat and fish, during high-temperature cooking processes.[1][2] Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), MeIQx is a mutagenic compound that has been linked to various cancers in experimental studies.[1][2] Due to its potential health risks, sensitive and reliable analytical methods are required for the accurate quantification of MeIQx in various food matrices to assess dietary exposure and ensure food safety.

This application note provides a detailed protocol for the extraction, purification, and quantification of MeIQx in food samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard ensures high accuracy and precision.[3]

Principle of the Method

The method involves the extraction of MeIQx from a homogenized food sample, followed by a multi-step purification process to remove interfering matrix components. Solid-phase extraction (SPE) is a critical cleanup step that concentrates the analyte of interest.[4][5] Quantification is achieved by LC-MS/MS, which offers high selectivity and sensitivity. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both MeIQx and its isotopically labeled internal standard are monitored for definitive identification and accurate measurement.[3][6]

Experimental Protocols

Materials and Reagents

-

Standards: MeIQx (CAS No. 77500-04-0) and MeIQx-d3 (isotopically labeled internal standard)[3][7]

-

Solvents (HPLC or MS grade): Methanol, Acetonitrile, Water[7]

-

Reagents: Ammonium formate, Acetic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl)[3][7]

-

Solid-Phase Extraction (SPE) Cartridges: Cation exchange cartridges (e.g., Oasis MCX) or polymer-based cartridges (e.g., Oasis HLB)[3][5]

-

Sample Preparation: Homogenizer/blender, Centrifuge, pH meter, Evaporator (e.g., nitrogen evaporator)

Sample Preparation and Extraction

-

Homogenization: Weigh approximately 3-5 grams of the cooked food sample and homogenize it until a uniform consistency is achieved.[7][8]

-

Spiking: Add a known amount of the MeIQx-d3 internal standard solution to the homogenized sample to ensure accurate quantification and account for extraction losses.[3]

-

Alkaline Hydrolysis (for meat samples):

-

Liquid-Solid Extraction:

-

Add acetonitrile to the neutralized homogenate.[3]

-

Vortex or shake vigorously for 15-20 minutes.

-

Centrifuge at high speed (e.g., 6000 x g) for 15 minutes to separate the solid and liquid phases.[7]